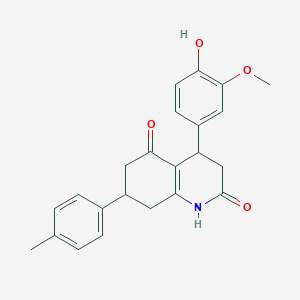

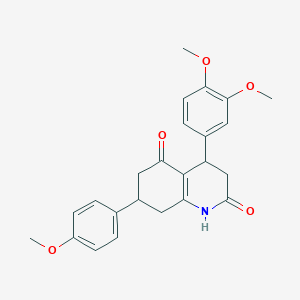

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the quinolinedione family, which is known for a wide range of biological activities. The interest in this compound primarily stems from its potential anticancer properties, as well as its unique chemical structure that allows for various chemical reactions and modifications.

Synthesis Analysis

The synthesis of quinolinedione derivatives involves complex reactions, often aiming to introduce specific functional groups that may enhance biological activity. For instance, Chen et al. (2011) detailed the synthesis of quinolinediones with potential anticancer activity, highlighting the importance of structure-activity relationships in medicinal chemistry (Chien‐Ting Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of quinolinediones plays a crucial role in their chemical and biological behaviors. Studies such as the one conducted by Shahani et al. (2010) offer insights into the structural aspects, demonstrating how molecular geometry influences the compound's physical and chemical properties (T. Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones undergo various chemical reactions, contributing to their versatile applications. For example, Al-Taifi et al. (2016) explored reactions leading to new quinoline derivatives, indicating the compound's potential for generating novel therapeutic agents (E. A. Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinolinediones, such as solubility, melting point, and stability, are essential for their application in drug formulation. Hirano et al. (2004) investigated a novel quinolone derivative, emphasizing the importance of these properties in biomedical analysis (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are critical for the compound's application in synthetic chemistry and drug design. Research like that of Karkara et al. (2020) on antitubercular agents demonstrates the compound's utility in designing drugs with specific biological activities (Bidhu Bhusan Karkara et al., 2020).

Aplicaciones Científicas De Investigación

Electrochemical Properties

Studies have explored the electrochemical behavior of quinones and their derivatives, revealing insights into their reduction mechanisms and interactions with proton donors and bases. For instance, the voltammetric behavior of α-hydroxy and α-methoxy quinones in acetonitrile has been analyzed, highlighting the influence of internal proton donors and external proton sources on their electroreduction processes (Bautista-Martínez et al., 2004).

Interactions and Reactions

Research on heterocyclic quinone methides has shown how these compounds can undergo dimerization and react with other molecules to yield Diels-Alder cycloaddition products, demonstrating their reactivity and potential for creating complex molecular structures (Chauncey & Grundon, 1990).

Polymorphism and Pharmaceutical Applications

The discovery of polymorphic modifications of quinoline derivatives with strong diuretic properties indicates their potential as new remedies for hypertension. These studies also discuss differences in crystal packing and organization, which can affect the material's properties and applications (Shishkina et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition performances on metal surfaces. Computational studies on novel quinoline derivatives against the corrosion of iron have provided insights into their adsorption behaviors and potential as effective corrosion inhibitors (Erdoğan et al., 2017).

Herbicidal Activity

The synthesis and evaluation of triketone-quinoline hybrids have shown potent inhibitory activity against 4-Hydroxyphenylpyruvate dioxygenase, an important target for herbicide discovery. Some compounds exhibited broad-spectrum and promising herbicidal activity, suggesting their utility in agricultural applications (Wang et al., 2015).

Propiedades

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-13-3-5-14(6-4-13)16-9-18-23(20(26)10-16)17(12-22(27)24-18)15-7-8-19(25)21(11-15)28-2/h3-8,11,16-17,25H,9-10,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDVONQRVSCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)